molecular formula C14H17N5O2 B3730942 N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine CAS No. 907972-03-6

N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine

Cat. No. B3730942
CAS RN: 907972-03-6
M. Wt: 287.32 g/mol
InChI Key: IYHMRFGGWBPIBO-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological and pathological processes. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 receptor signaling in different systems.

Mechanism of Action

N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor's orthosteric site. The binding of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine prevents ATP from binding to the receptor, thereby inhibiting downstream signaling pathways that are activated by the receptor. The inhibition of P2Y1 receptor signaling by N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine can lead to various physiological and pathological effects depending on the system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine depend on the system being studied. In platelets, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits ADP-induced platelet aggregation by blocking P2Y1 receptor signaling. In vascular smooth muscle cells, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits ATP-induced vasoconstriction by blocking P2Y1 receptor signaling. In neurons, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits ATP-induced calcium signaling and synaptic transmission by blocking P2Y1 receptor signaling. In bone cells, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits osteoclast differentiation and bone resorption by blocking P2Y1 receptor signaling. In cancer cells, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits cell migration and invasion by blocking P2Y1 receptor signaling. In inflammation, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine inhibits the release of pro-inflammatory cytokines by blocking P2Y1 receptor signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine in lab experiments is its selectivity for the P2Y1 receptor. N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine does not bind to other P2 receptors, which allows for specific investigation of P2Y1 receptor signaling. Another advantage is the availability of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine as a commercially available compound, which makes it accessible to researchers. One limitation of using N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is its moderate yield and purity, which can affect the reproducibility of experiments. Another limitation is the potential for off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine in scientific research. One direction is the investigation of the role of P2Y1 receptor signaling in different systems using N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine in combination with other P2 receptor antagonists or agonists. Another direction is the development of more potent and selective P2Y1 receptor antagonists based on the structure of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine. Additionally, the use of N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine in animal models of disease can provide insights into the therapeutic potential of P2Y1 receptor antagonists for various pathological conditions.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine has been used in various scientific research applications to investigate the role of P2Y1 receptor signaling in different systems. For example, N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine has been used to study the role of P2Y1 receptor signaling in platelet aggregation, vascular smooth muscle contraction, and neuronal function. N-(4-methoxybenzyl)-N'-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine has also been used to investigate the effects of P2Y1 receptor antagonism on bone metabolism, cancer cell migration, and inflammation.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9-7-12(20)18-14(17-9)19-13(15)16-8-10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMRFGGWBPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131257
Record name N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-[(4-methoxyphenyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

CAS RN

907972-03-6
Record name N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-[(4-methoxyphenyl)methyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907972-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-[(4-methoxyphenyl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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